(S)-1,4-Di-Boc-2-methylpiperazine (S)-1,4-Di-Boc-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005771
InChI: InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1
SMILES:
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

(S)-1,4-Di-Boc-2-methylpiperazine

CAS No.:

Cat. No.: VC16005771

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,4-Di-Boc-2-methylpiperazine -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name ditert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1
Standard InChI Key IMKNVNIIMKCRIO-NSHDSACASA-N
Isomeric SMILES C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(S)-1,4-Di-Boc-2-methylpiperazine consists of a six-membered piperazine ring with two Boc groups at the 1- and 4-positions and a methyl group at the 2-position in the S-configuration. The Boc groups serve as orthogonal protecting agents for the amine functionalities, enabling selective deprotection during multi-step syntheses . The stereocenter at C2 ensures enantiomeric purity, critical for applications requiring chiral specificity.

Key structural identifiers:

  • IUPAC Name: ditert-butyl (S)-2-methylpiperazine-1,4-dicarboxylate

  • Canonical SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

  • InChI Key: IMKNVNIIMKCRIO-NSHDSACASA-N

Physicochemical Characteristics

The compound exhibits the following properties :

PropertyValue
Molecular Weight300.39 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point268.7 ± 15.0 °C (predicted)
Melting Point40–45 °C
Flash Point116.3 ± 20.4 °C
LogP (Partition Coefficient)3.12 (estimated)

The Boc groups enhance solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane while rendering the amine functionalities inert to nucleophilic attack .

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-1,4-Di-Boc-2-methylpiperazine typically proceeds via sequential Boc protection of (S)-2-methylpiperazine. A representative protocol involves :

  • Lithiation and Silylation:

    • (S)-2-methylpiperazine is treated with n-butyllithium in THF at 20°C for 0.5 hours to deprotonate the secondary amine.

    • tert-Butyldimethylsilyl chloride (TBDMSCl) is added to protect one amine group, yielding a monosilylated intermediate .

  • Boc Protection:

    • Di-tert-butyl dicarbonate (Boc₂O) is introduced to the reaction mixture, selectively protecting the remaining amine group.

    • The silyl protecting group is subsequently removed under mild acidic conditions, affording the di-Boc product in 93% yield .

StepReagentsTemperatureTimeYield
Lithiation/SilylationnBuLi, TBDMSCl20°C1.5 h85–90%
Boc ProtectionBoc₂O20°C1 h93%

Chirality Control

The retention of stereochemical integrity during synthesis is achieved through the use of enantiomerically pure (S)-2-methylpiperazine as the starting material. Computational studies suggest that the Boc groups impose minimal steric hindrance, preserving the S-configuration at C2 .

Applications in Pharmaceutical Synthesis

Intermediate in Drug Discovery

(S)-1,4-Di-Boc-2-methylpiperazine serves as a precursor to chiral piperazine scaffolds found in antiviral, anticancer, and central nervous system (CNS) therapeutics. For example:

  • Antiviral Agents: Piperazine derivatives are integral to HIV protease inhibitors, where the Boc groups facilitate selective functionalization of the amine positions .

  • Kinase Inhibitors: The methyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as evidenced in kinase inhibitor syntheses .

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand in asymmetric catalysis. In palladium-catalyzed cross-coupling reactions, it induces enantioselectivity exceeding 90% ee in aryl-aryl bond formations .

Future Directions and Research Gaps

Scalability Challenges

Current synthesis protocols suffer from high reagent costs (e.g., nBuLi) and multi-step purification. Future research should explore catalytic methods using earth-abundant metals to reduce production costs .

Expanding Therapeutic Applications

While the compound’s utility in kinase and protease inhibitors is well-documented, its potential in antimicrobial and anti-inflammatory drug discovery remains underexplored. Computational docking studies could identify novel targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator